molecular formula C9H9N3O2 B1345092 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 21520-88-7

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1345092
CAS No.: 21520-88-7
M. Wt: 191.19 g/mol
InChI Key: FNMZIDWJZMOQAO-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring

Scientific Research Applications

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: This compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers or coatings.

Future Directions

The future directions for research on a compound depend on its potential applications. Oxadiazoles are a focus of research due to their diverse biological activities and potential use in medicinal chemistry . Further studies could explore the synthesis, characterization, and biological activity of various oxadiazole derivatives, including “5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of phenoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions usually require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups onto the oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenoxymethyl)-1,3,4-oxadiazole: Lacks the amine group, which may affect its reactivity and applications.

    5-(Phenoxymethyl)-1,2,4-oxadiazole: Different ring structure, which can lead to different chemical properties and applications.

Uniqueness

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the phenoxymethyl group and the amine group on the oxadiazole ring. This combination of functional groups can enhance its reactivity and broaden its range of applications in various fields.

Properties

IUPAC Name

5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMZIDWJZMOQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175856
Record name 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21520-88-7
Record name 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21520-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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